The class of compounds containing the 1-(1-benzoyl substituted 4-piperidyl)-3,4-dihydro-2(1H)-quinolinone scaffold represents a series of non-peptide antagonists targeting the vasopressin receptors, specifically the V1a and V1b subtypes []. These receptors are involved in various physiological processes, including vasoconstriction, regulation of blood pressure, and hormone release [].
While the specific synthesis of 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone was not described in the provided papers, the synthesis of related 1-(1-benzoyl substituted 4-piperidyl)-3,4-dihydro-2(1H)-quinolinones often involves multi-step procedures. These generally involve the construction of the quinolinone core, followed by the introduction of the piperidine ring and further modifications at various positions to optimize the pharmacological properties [, ].
Compounds within this class share a common structural motif featuring a quinolinone core linked to a piperidine ring via a benzoyl linker. Variations in substituents on the benzoyl ring, as well as modifications to the piperidine ring, contribute to the diverse pharmacological profiles observed within this class [].
1-(1-benzoyl substituted 4-piperidyl)-3,4-dihydro-2(1H)-quinolinones act as antagonists by competitively binding to vasopressin receptors, thereby blocking the binding of endogenous vasopressin [, ]. This antagonistic action prevents the activation of downstream signaling pathways associated with vasopressin, ultimately inhibiting its physiological effects [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2